Tetrahydropalmatine hydrochloride
Description
Neurotransmitter Modulation in Addiction Pathways
THP exerts profound effects on dopamine (DA) signaling, making it a candidate for addiction therapy. As a dual antagonist of dopamine D1 and D2 receptors, THP attenuates cocaine-induced reinforcement by blocking post-synaptic DA receptor activation. In rat models, low-dose THP (1–10 mg/kg) reduced cocaine self-administration under progressive-ratio schedules, while higher doses (20 mg/kg) suppressed operant behavior entirely. This biphasic response reflects compensatory neuroadaptation at lower doses versus global DA receptor blockade at higher concentrations.
Notably, THP modulates additional neurotransmitter systems:
- Serotonergic : Partial agonism at 5-HT1A receptors reduces cocaine-seeking behavior.
- Adrenergic : Alpha-1 receptor antagonism and alpha-2 receptor agonism contribute to attenuated relapse in heroin-dependent patients.
Table 1: THP’s Receptor Affinity Profile
Properties
IUPAC Name |
2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4.ClH/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4;/h5-6,10-11,17H,7-9,12H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSZZQQRTPWMEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6024-85-7, 2506-20-9, 6024-83-5 | |
| Record name | 6H-Dibenzo[a,g]quinolizine, 5,8,13,13a-tetrahydro-2,3,9,10-tetramethoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6024-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydropalmaline chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209411 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Palmatine, hydrochloride, (+)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132058 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 6024-85-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132057 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | TETRAHYDROPALMATINE HYDROCHLORIDE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AA8F911N9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Acidic Cold Soaking and Filtration
The crude plant material undergoes initial treatment with 1.5–2.5 wt% hydrochloric acid under vacuum conditions (0.02–0.05 MPa) at 30–35°C. This step facilitates alkaloid protonation, enhancing solubility. Ultrasonic-assisted extraction (38–40 kHz, 1,600–1,700 W) follows, reducing processing time by 50% compared to conventional methods. Filtration through 100-mesh sieves removes particulate matter, yielding a primary filtrate rich in proto-alkaloids.
Alkaline Precipitation and Solid-Liquid Separation
The acidic filtrate is adjusted to pH 9 using NaOH (35–45 rpm agitation for 25–40 minutes), triggering alkaloid precipitation. Two-phase separation occurs through 12-hour settling:
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Supernatant : Contains residual pigments and non-alkaloid compounds
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Precipitate : Enriched THP complex (85–90% recovery rate)
Post-precipitation, the solids undergo ethanol washing (90–95% v/v) to remove hydrophilic impurities. Reflux extraction in ethanol at 78–85°C for 1–2.5 hours achieves secondary dissolution, with three extraction cycles maximizing yield.
Crystallization and Final Purification
Concentrating the ethanol extract to 48–52% of its original volume induces crystallization. The process parameters critically influence crystal morphology:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Cooling Rate | 0.5–1°C/min | 92% crystal recovery |
| Ethanol Concentration | 90–95% v/v | 98.5% purity |
| Crystallization Time | 24–36 hours | 15% yield increase |
Final recrystallization in hydrochloric acid-methanol solutions (6 mol/L HCl) produces pharmaceutical-grade THP-HCl with ≤0.3% impurity content.
Biotechnological Production via Microbial Engineering
Recent advances in synthetic biology enable THP-HCl production through engineered Escherichia coli systems, achieving titers of 287 mg/L. This approach overcomes limitations in plant sourcing and chemical synthesis complexity.
Dopamine Biosynthesis Module
The microbial pathway initiates with tyrosine conversion to L-DOPA via tyrosinase (TYR), followed by decarboxylation to dopamine. Critical modifications include:
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Promoter Optimization : T7-lac hybrid promoters enhance TYR expression 4.2-fold
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Cofactor Recycling : NADH-dependent systems improve dopamine yield by 37%
Dopamine accumulation reaches 8.3 g/L in fed-batch reactors, serving as the precursor for THP synthesis.
Condensation Reaction and Cyclization
Dopamine reacts with 3,4-dihydroxyphenylacetaldehyde (3,4-DHPAA) in a compartmentalized bioreactor system:
Key process parameters:
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Temperature : 30°C (prevents norlaudanosoline formation)
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pH : 6.8 ± 0.2 (maintained via CO₂ sparging)
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Oxygen Limitation : Dissolved O₂ <5% saturation enhances cyclization
The stepwise fermentation strategy separates dopamine production (Strain A) from THP synthesis (Strain B), avoiding tyrosinase-mediated oxidation.
Hydrochloride Salt Formation
Crude THP undergoes acidification with 6 M HCl in ethanol (1:4 v/v), followed by anti-solvent crystallization using diethyl ether. The biotechnological process achieves:
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Space-Time Yield : 12.8 mg/L/h
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Purity : 99.2% by HPLC
Comparative Analysis of Production Methods
The following table synthesizes critical performance metrics across extraction and biotechnological methods:
Chemical Reactions Analysis
Types of Reactions: Tetrahydropalmatine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dehydrocorydaline.
Reduction: Hydrogenation of dehydrocorydaline yields tetrahydropalmatine.
Substitution: Methoxy groups in the compound can be substituted under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Palladium on carbon (Pd/C) is commonly used as a catalyst for hydrogenation reactions.
Substitution: Methanol and other alcohols are often used as solvents for substitution reactions.
Major Products:
Oxidation: Dehydrocorydaline
Reduction: Tetrahydropalmatine
Substitution: Various methoxy-substituted derivatives.
Scientific Research Applications
Tetrahydropalmatine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: Studied for its effects on neurotransmitter systems, particularly dopamine and serotonin receptors.
Industry: Utilized in the production of dietary supplements and herbal preparations.
Mechanism of Action
Tetrahydropalmatine hydrochloride exerts its effects primarily through the antagonism of dopamine D1 and D2 receptors. It also interacts with alpha-adrenergic and serotonin receptors, contributing to its sedative and analgesic properties . The compound’s ability to block voltage-activated L-type calcium channels and activate potassium channels further enhances its therapeutic potential .
Comparison with Similar Compounds
Comparison with Structurally Similar Isoquinoline Alkaloids
Structural and Pharmacological Differences
Tetrahydropalmatine hydrochloride belongs to the protoberberine alkaloid class, sharing a core isoquinoline skeleton with compounds like berberine hydrochloride, palmatine hydrochloride, and protopine. Key differences arise from substituent groups:
- Berberine Hydrochloride : Lacks the tetrahydro modification of Tetrahydropalmatine, contributing to its broader antimicrobial and metabolic effects .
- Palmatine Hydrochloride : Contains methoxy groups at positions 2,3,9,10, enhancing anti-inflammatory potency compared to Tetrahydropalmatine .
- Protopine : A benzazepine derivative with distinct spasmolytic effects, unlike Tetrahydropalmatine’s dopaminergic modulation .
Analytical Method Performance
- TLC with Ionic Liquids: [C₄MIM][OH]-methanol mobile phases resolve Tetrahydropalmatine and berberine with ideal spot morphology (RSD: 0.79–0.88%) .
- HPLC with Rosin-Based Columns : Separation of Tetrahydropalmatine/berberine achieves a resolution factor of 3.72, outperforming traditional methods .
- UPLC Sensitivity : Tetrahydropalmatine’s detection limit is 0.0124–0.2508 μg, comparable to palmatine (0.0066–0.1441 μg) .
Key Research Findings
- Synthetic Efficiency : Tetrahydropalmatine’s 18% synthesis yield is lower than berberine’s optimized protocols (25–30%) .
- Formulation Stability : In C. yanhusuo extracts, Tetrahydropalmatine constitutes 3.13% of total alkaloids, requiring stabilization against oxidation compared to more stable analogs like glaucine .
Biological Activity
Tetrahydropalmatine hydrochloride (THP) is a naturally occurring alkaloid derived from various plant species, particularly those in the Corydalis and Stephania genera. This compound has garnered attention for its diverse pharmacological activities, including anti-addiction, anti-inflammatory, analgesic, neuroprotective, and potential antitumor effects. This article provides a comprehensive overview of the biological activity of THP, supported by recent research findings and case studies.
Pharmacological Properties
1. Anti-Addiction Effects
THP has shown significant promise as a treatment for substance use disorders. In a randomized controlled trial involving heroin-dependent subjects, THP administration significantly reduced the severity of protracted abstinence withdrawal syndrome (PAWS) and increased the abstinence rate from 15.2% in the placebo group to 47.8% in the THP group after three months of follow-up (p < 0.0005) . This suggests that THP may help mitigate cravings and withdrawal symptoms associated with opioid dependence.
2. Anti-Inflammatory Activity
THP exhibits potent anti-inflammatory effects through various molecular pathways. It has been shown to decrease the expression of pro-inflammatory cytokines such as TNF-α and IL-1β in macrophage models by inhibiting the NF-κB signaling pathway . In a mouse model of myocardial ischemia-reperfusion injury, THP reduced inflammatory markers and improved outcomes related to heart damage .
3. Analgesic Properties
The analgesic effects of THP have been well-documented in both preclinical and clinical settings. Studies indicate that THP can alleviate pain through its action on dopamine receptors and modulation of neurotransmitter systems . Its efficacy in treating neuropathic pain and dysmenorrhea has also been highlighted in recent literature .
4. Neuroprotective Effects
Research indicates that THP may protect against neurodegeneration by inhibiting apoptosis and autophagy in neuronal cells. It has been suggested that THP's protective mechanisms involve the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cellular survival and metabolism . In models of cerebral ischemia, THP demonstrated neuroprotective effects by reducing brain edema and improving neurological outcomes .
Case Study 1: Treatment of Heroin Addiction
A study involving 120 heroin-dependent individuals demonstrated that four weeks of THP treatment significantly ameliorated withdrawal symptoms and cravings compared to placebo controls. The results indicated a marked improvement in somatic symptoms, mood states, insomnia, and drug cravings among participants receiving THP .
Case Study 2: Anti-Inflammatory Effects
In a study investigating the anti-inflammatory properties of THP, it was found that the compound effectively reduced levels of inflammatory cytokines in RAW264.7 macrophages. This effect was attributed to the inhibition of NF-κB signaling pathways, highlighting THP's potential for treating inflammatory diseases .
THP's biological activities can be attributed to its interaction with several neurotransmitter systems:
- Dopamine Receptors : THP acts as an antagonist at dopamine D1, D2, and D3 receptors, which may contribute to its anti-addictive properties .
- Inflammatory Pathways : The compound inhibits key signaling pathways such as NF-κB and PI3K/Akt/mTOR, leading to reduced inflammation and cell survival enhancement .
- Cytokine Modulation : THP decreases the expression of various pro-inflammatory cytokines in a dose-dependent manner, suggesting its utility in managing inflammatory conditions .
Summary Table of Biological Activities
Q & A
Q. What analytical methods are recommended for quantifying THP HCl in plant extracts or pharmacological preparations?
THP HCl is commonly quantified using high-performance liquid chromatography (HPLC) with gradient elution (acetonitrile/water with 0.1% phosphoric acid, pH 6.0) or thin-layer chromatography (TLC) with ionic liquid (IL)-modified mobile phases. For example, [C4MIM][OH]-methanol in TLC improves spot resolution and reduces tailing . The Quantitative Analysis of Multi-components by Single Marker (QAMS) method is validated for simultaneous quantification of THP HCl and related alkaloids (e.g., protopine, palmatine) using relative correction factors (RCFs), achieving recoveries of 98.38–101.28% .
Q. How does THP HCl interact with neurotransmitter systems in preclinical models?
THP HCl inhibits dopamine release in the amygdala, demonstrated in rat models of epilepsy. This mechanism underpins its anticonvulsant and analgesic effects . Its activity at D1/D5 dopamine receptors has been explored using partial agonists like tavapadon, which show antiparkinsonian potential via cAMP signaling pathways .
Q. What extraction techniques optimize THP HCl yield from plant sources like Corydalis spp.?
Ultrasonic-assisted aqueous two-phase extraction (e.g., acetonitrile/ammonium sulfate) achieves high recovery rates (>98%) for THP HCl and related alkaloids. This method outperforms traditional solvents in efficiency and reproducibility .
Advanced Research Questions
Q. How can enantiomeric purity of THP HCl be ensured during synthesis, and what are its pharmacological implications?
THP HCl exists as (R)- and (S)-enantiomers , with distinct biological activities. Synthetic routes using palladium-catalyzed enolate arylation enable stereoselective synthesis of (S)-(–)-tetrahydropalmatine, a precursor to bioactive derivatives like canadine and sinactine . Enantiomeric resolution via chiral stationary phases (e.g., IL-modified silica gel in TLC) is critical for pharmacological studies, as impurities may alter receptor binding .
Q. How should researchers address contradictory data in THP HCl’s dose-dependent effects on dopamine signaling?
Contradictions arise from differences in model systems (e.g., rats vs. primates) and dose thresholds . For example, low-dose THP HCl inhibits amygdaloid dopamine release, while higher doses may paradoxically activate D2 receptors. Standardizing in vivo microdialysis protocols and using PET probes (e.g., 18F-fluoroclebopride) for D2/D3 receptor availability studies can clarify dose-response relationships .
Q. What strategies improve the stability and bioavailability of THP HCl in formulation development?
THP HCl’s poor aqueous solubility (<1 mg/mL) limits bioavailability. Co-crystallization with organic acids (e.g., tartaric acid) or encapsulation in nanoparticle carriers (e.g., lipid-based systems) enhances solubility and pharmacokinetic profiles. Stability studies under varied pH and temperature conditions are essential for optimizing storage protocols .
Q. How can metabolomic approaches elucidate THP HCl’s off-target effects in complex biological systems?
Widely targeted metabolomics (UPLC-MS/MS) identifies metabolites perturbed by THP HCl, such as glutathione conjugates and indole derivatives. For example, THP HCl modulates arachidonic acid metabolism in liver microsomes, which may explain hepatotoxicity at high doses .
Methodological Considerations
Q. What statistical approaches validate multi-component assays like QAMS for THP HCl quantification?
QAMS validation requires Bland-Altman analysis to compare results with external standard methods (ESM). For THP HCl, RCFs for protopine (0.405) and palmatine (1.868) must be recalibrated across laboratories to ensure accuracy .
Q. How can capillary electrophoresis (CE) with electrochemiluminescence (ECL) enhance sensitivity in THP HCl detection?
CE-ECL achieves detection limits of 0.013 μg/mL for THP HCl, surpassing HPLC in sensitivity. Key parameters include buffer pH (9.2), voltage (15 kV), and Ru(bpy)₃²⁺ concentration (5 mM) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
